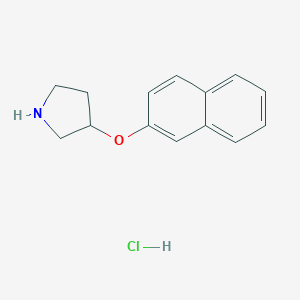

2-Naphthyl 3-pyrrolidinyl ether hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

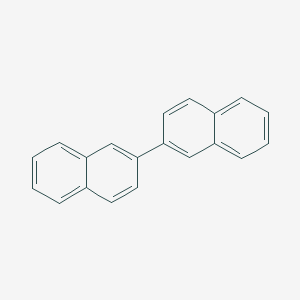

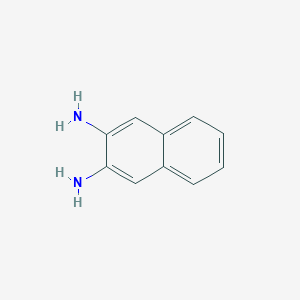

2-Naphthyl 3-pyrrolidinyl ether hydrochloride (2-NPPE HCl) is an organic compound with the chemical formula C13H17ClN2O. It is a white crystalline solid that is soluble in water and polar organic solvents. 2-NPPE HCl is a versatile reagent that has been used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Polymer Development

The derivative of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride, particularly naphthalene-based compounds, has been actively researched in the synthesis of novel polymers. Studies illustrate the creation of pyridine-based ether ester diamines and their further application in generating thermally stable poly(ether ester amide)s (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004). Similar research has demonstrated the synthesis of heat-resistant polyimides using a pyridine-based diamine with preformed ether and ester groups (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005). These studies indicate the significant potential of such compounds in developing advanced materials with enhanced thermal stability and desirable physical properties.

Catalysis and Organic Synthesis

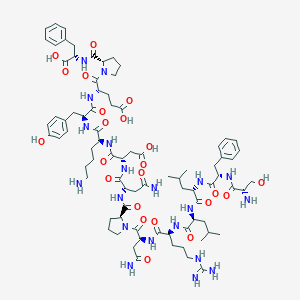

In the realm of organic synthesis and catalysis, derivatives of this compound have been utilized as protecting groups in the synthesis of complex organic molecules. For instance, research has highlighted the use of 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis, providing a divergent approach towards generating high-mannose type oligosaccharide libraries (Li, Roy, & Liu, 2011). Another study explored the stabilization of a snub bisphenoidal environment of strontium in a complex containing ether and pyrazole derivatives, showcasing the intricate interactions and stability offered by such compounds (Schowtka, Görls, & Westerhausen, 2015).

properties

IUPAC Name |

3-naphthalen-2-yloxypyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVSPNKJVASFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127342-10-3 |

Source

|

| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.